Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-
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Overview
Description
Aziridines are a class of organic compounds characterized by a three-membered ring containing one nitrogen atom. The compound “Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-” is a derivative of aziridine, featuring specific substituents that may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridines typically involves the cyclization of amino alcohols or the reaction of imines with carbenes
Industrial Production Methods
Industrial production of aziridines often involves catalytic processes and optimized reaction conditions to achieve high yields and purity. The specific methods for producing “Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-” would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Aziridines can undergo various chemical reactions, including:
Oxidation: Conversion to aziridine N-oxides.
Reduction: Formation of amines.
Substitution: Nucleophilic substitution at the nitrogen atom.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of aziridines typically yields aziridine N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Aziridines and their derivatives have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of aziridines often involves the formation of reactive intermediates that can interact with nucleophiles. The specific molecular targets and pathways depend on the structure of the aziridine derivative and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyleneimine: A simpler aziridine with a similar three-membered ring structure.
Aziridine-2-carboxylic acid: An aziridine derivative with a carboxyl group.
Uniqueness
The compound “Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-” is unique due to its specific substituents, which may confer distinct chemical properties and reactivity compared to other aziridines.
Properties
CAS No. |
504433-37-8 |
---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-[(1S)-1-phenylethyl]-2-propan-2-ylideneaziridine |
InChI |
InChI=1S/C13H17N/c1-10(2)13-9-14(13)11(3)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3/t11-,14?/m0/s1 |
InChI Key |
NWXBEKDYLKZCDA-ZSOXZCCMSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC2=C(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2=C(C)C |
Origin of Product |
United States |
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